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molecular formula C15H20ClNO2 B8368152 Ethyl n-(3chlorophenylmethyl)pipecolinate

Ethyl n-(3chlorophenylmethyl)pipecolinate

Cat. No. B8368152
M. Wt: 281.78 g/mol
InChI Key: OKWZVESJICBOHU-UHFFFAOYSA-N
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Patent
US06436954B1

Procedure details

A mixture of 3thlorobenzyl chloride (11 mmol, 1.4 mL), ethyl pipecolinate hydrochloride (10 mmol, 1.94 g) and K2CO3 (12 mmol, 1.69 g) in DMF (10 mL) was stirred at 60° C. for 3 days. It was then diluted with ether (50 mL) and filtered. The filtrate was concentrated in vacuo to give ethyl N-(3chlorophenylmethyl)pipecolinate as a yellow oil (2.79g): 1H NMR (300 MHz) δ 7.21-7.35 (m, 4 H), 4.20 (q, J=7.1 Hz, 2 H), 3.77 (d, J=13.6 Hz, 1 H), 3.37 (d, J=13.6 Hz, 1 H), 3.14 (dd, J=7.5 Hz, 4.6 Hz, 1 H), 2.92 (dt, J=11.9, 5.4 Hz, 1 H), 2.15 (m, 1 H), 1.34-1590 (m, 6 H), 1.29 (t, J=7.1 Hz, 3 H); 13C NMR δ 173.74 (s), 140.73 (s), 134.06 (s), 129.35 (d), 128.99 (d), 127.14 (d), 64.33 (d), 60.34 (t), 59.98 (t), 50.11 (t), 29.52 (t), 25.25 (t), 22.39 (t), 14.30 (q); MS (FAB) 282 (98, M+H), 208 (100); HRMS (FAB) m/e calcd for (C15H20ClNO2+H) 282.1261, found 282.1248.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].Cl.[NH:3]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:4]1[C:5]([O:7][CH2:8][CH3:9])=[O:6].C([O-])([O-])=O.[K+].[K+].CCO[CH2:23][CH3:24]>CN(C=O)C>[Cl:1][C:4]1[CH:5]=[C:23]([CH2:24][N:3]2[CH2:13][CH2:12][CH2:11][CH2:10][CH:4]2[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
[Cl-]
Name
Quantity
1.94 g
Type
reactant
Smiles
Cl.N1C(C(=O)OCC)CCCC1
Name
Quantity
1.69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CN1C(C(=O)OCC)CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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